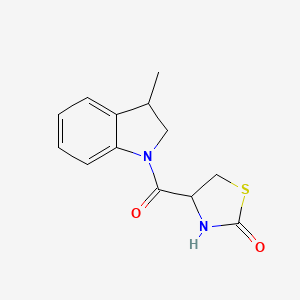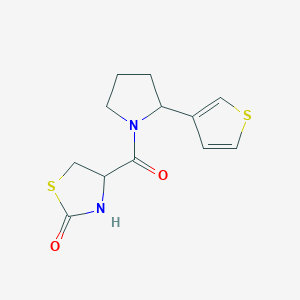![molecular formula C15H29N3OS B7585829 N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7585829.png)
N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用机制
N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide works by inhibiting the activity of a kinase enzyme called Bruton's tyrosine kinase (BTK). BTK plays a key role in the signaling pathways that regulate the growth and survival of cancer cells and the activation of immune cells. By blocking the activity of BTK, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide prevents the activation of downstream signaling pathways that are required for cell division and inflammation.
Biochemical and Physiological Effects:
N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and multiple myeloma. In addition, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has been shown to suppress the activity of immune cells that are responsible for causing inflammation in autoimmune diseases, such as rheumatoid arthritis and lupus.
实验室实验的优点和局限性
One of the main advantages of N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide is its specificity for BTK. Unlike other kinase inhibitors, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide selectively targets BTK and does not affect the activity of other kinases. This makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. However, one of the limitations of N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
未来方向
There are several future directions for the research and development of N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide. One potential application is in the treatment of hematologic malignancies, such as leukemia and lymphoma. N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has been shown to suppress the activity of immune cells that are responsible for causing inflammation in these diseases. Finally, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide may also have potential applications in other diseases that are characterized by abnormal kinase activity, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Its specificity for BTK and ability to inhibit the growth of cancer cells and suppress the activity of immune cells make it a valuable tool for studying the role of BTK in disease. While there are limitations to its effectiveness, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has several potential applications in the treatment of hematologic malignancies, autoimmune diseases, and other diseases characterized by abnormal kinase activity.
合成方法
N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 1-methylpiperidine with 2-bromo-2-methylpropane to form N-(1-methylpiperidin-3-yl)methyl)-2-methylpropan-2-amine. This intermediate is then reacted with morpholine-4-carboxylic acid to form N-[(1-methylpiperidin-3-yl)methyl]-2-methylmorpholine-4-carboxamide. Finally, the thiol group is introduced by reacting the intermediate with 2-chloroethanethiol to form N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide.
科学研究应用
N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has been shown to have potential therapeutic applications in various types of cancer and autoimmune diseases. It has been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are required for cell division. In addition, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has been shown to suppress the activity of immune cells that are responsible for causing inflammation in autoimmune diseases.
属性
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3OS/c1-12(2)14-11-18(7-8-20-14)15(19)16-9-13-5-4-6-17(3)10-13/h12-14H,4-11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVMTZZUBUQIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)NCC2CCCN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)



![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)

![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)

![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)
![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)
